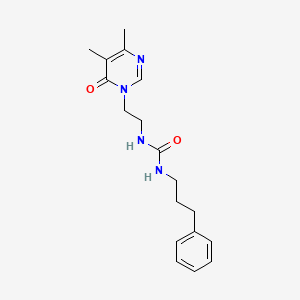

1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(3-phenylpropyl)urea

Description

Properties

IUPAC Name |

1-[2-(4,5-dimethyl-6-oxopyrimidin-1-yl)ethyl]-3-(3-phenylpropyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O2/c1-14-15(2)21-13-22(17(14)23)12-11-20-18(24)19-10-6-9-16-7-4-3-5-8-16/h3-5,7-8,13H,6,9-12H2,1-2H3,(H2,19,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YECHORYLMDHKSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN(C1=O)CCNC(=O)NCCCC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(3-phenylpropyl)urea typically involves multiple steps:

-

Formation of the Pyrimidine Ring: : The pyrimidine ring can be synthesized through a condensation reaction between an appropriate diketone and urea under acidic or basic conditions. For instance, 4,5-dimethyl-6-oxopyrimidine can be prepared by reacting acetylacetone with urea in the presence of a catalyst.

-

Alkylation: : The pyrimidine derivative is then alkylated using an ethylating agent such as ethyl bromide or ethyl iodide in the presence of a base like potassium carbonate to introduce the ethyl group.

-

Urea Formation: : The final step involves the reaction of the alkylated pyrimidine with 3-phenylpropyl isocyanate to form the desired urea derivative. This reaction is typically carried out in an inert solvent such as dichloromethane or toluene under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(3-phenylpropyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of hydroxylated derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can reduce the oxo group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can occur at the phenylpropyl group, where halogens or other substituents can be introduced.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Dichloromethane, toluene, ethanol.

Major Products

Oxidation Products: Hydroxylated derivatives.

Reduction Products: Alcohol derivatives.

Substitution Products: Halogenated or otherwise substituted derivatives.

Scientific Research Applications

1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(3-phenylpropyl)urea has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(3-phenylpropyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can mimic natural nucleotides, allowing the compound to inhibit or modulate the activity of enzymes involved in nucleotide metabolism. Additionally, the phenylpropyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidinone Derivatives

The pyrimidinone core is a common pharmacophore in ABC transporter inhibitors. For example:

- Compound 7–9 (): These derivatives feature hydroxymethyl and methoxymethyl substituents on the pyrimidinone ring. Unlike the target compound’s 4,5-dimethyl substitution, these modifications introduce polar groups that may alter solubility and hydrogen-bonding capacity.

Phenylpropyl-Containing Compounds

The 3-phenylpropyl group is shared with benzamide derivatives ():

- Compounds 13–17: These analogs replace the urea linker with benzamide groups and vary in substituents (e.g., cyanomethoxy, propenyloxy). The urea group in the target compound may confer stronger hydrogen-bonding interactions with targets like ATP-binding cassettes (ABC transporters), whereas benzamide derivatives prioritize aromatic stacking. For instance, Compound 28 (), a pyrrolo[3,2-d]pyrimidine with a phenylpropyl chain, shows broad-spectrum ABC transporter inhibition, suggesting the phenylpropyl moiety’s role in substrate recognition .

ABC Transporter Inhibitors

- LSS-11 (): A triazolo-isoquinoline derivative with dimethylamino substituents. Unlike the target compound’s urea-pyrimidinone scaffold, LSS-11 inhibits ABCC1 via the DR5/PARP1 pathway.

- Compound 28 (): A pyrrolo-pyrimidine analog with a phenylpropyl chain. It inhibits P-gp, ABCC1, and ABCG2, whereas the target compound’s pyrimidinone core may restrict its spectrum to specific transporters (e.g., ABCC1) due to steric and electronic differences .

Pharmacological and Structural Insights

Key Structural Determinants

| Feature | Target Compound | Analog (Compound 28) | Benzamide Derivatives (13–17) |

|---|---|---|---|

| Core Structure | Pyrimidinone | Pyrrolo-pyrimidine | Benzamide |

| Substituents | 4,5-Dimethyl, urea linker | Phenylpropyl, cyano group | Variable alkoxy groups |

| Hydrophobicity | High (dimethyl, phenylpropyl) | Moderate (polar cyano) | Variable (depends on substituent) |

| Target Specificity | Likely ABCC1 | Broad-spectrum ABC | Unclear (structural diversity) |

Hypothetical Pharmacological Profile

- Potency : The dimethyl groups may enhance binding affinity to ABCC1 compared to hydroxy/methoxy analogs (), but lower than pyrrolo-pyrimidines like Compound 28 due to reduced π-π stacking .

- Selectivity : The urea linker could reduce off-target interactions with ABCG2 compared to Compound 28’s broad-spectrum activity .

Q & A

Basic Question: What are the optimal synthetic routes for preparing 1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(3-phenylpropyl)urea, and how can purity be maximized?

Methodological Answer:

Synthesis typically involves multi-step reactions:

- Step 1: Formation of the pyrimidinone core via condensation of substituted malonates with urea derivatives under acidic conditions.

- Step 2: Alkylation of the pyrimidinone nitrogen using 2-chloroethylamine to introduce the ethyl linker.

- Step 3: Coupling the intermediate with 3-phenylpropyl isocyanate under anhydrous conditions to form the urea moiety .

Purity Optimization: - Use column chromatography (silica gel, ethyl acetate/hexane gradient) for intermediates.

- Final purification via recrystallization in ethanol/water mixtures improves crystallinity and removes unreacted starting materials. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Basic Question: Which spectroscopic and computational methods are critical for characterizing the compound’s structure and confirming regioselectivity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- X-ray Crystallography: Resolve ambiguity in stereochemistry or bond angles, particularly for the pyrimidinone ring and urea conformation .

- Computational Modeling (DFT): Compare calculated vs. experimental IR spectra to validate functional group vibrations (e.g., urea C=O stretch at ~1650 cm⁻¹) .

Advanced Question: How can researchers design experiments to elucidate the compound’s structure-activity relationship (SAR) for enzyme inhibition?

Methodological Answer:

- Target Selection: Prioritize enzymes with known pyrimidinone/urea interactions (e.g., phosphodiesterases, kinases) based on structural analogs .

- SAR Workflow:

- Derivative Synthesis: Modify substituents (e.g., dimethyl groups on pyrimidinone, phenylpropyl chain length).

- Enzymatic Assays: Use fluorescence-based or colorimetric assays (e.g., PDE4 inhibition via cAMP hydrolysis ).

- Molecular Docking: Perform AutoDock/Vina simulations to predict binding poses and key interactions (e.g., hydrogen bonding with urea carbonyl) .

- Data Correlation: Plot IC₅₀ values against electronic (Hammett σ) or steric (Taft Es) parameters to identify critical substituent effects .

Advanced Question: What experimental strategies address contradictory data in the compound’s biological activity across different assays?

Methodological Answer:

- Source Identification:

- Mechanistic Follow-up:

- Orthogonal Validation: Confirm activity in cell-free (enzyme) vs. cell-based (e.g., luciferase reporter) assays to rule out membrane permeability issues .

Advanced Question: How can researchers optimize the compound’s pharmacokinetic properties for in vivo efficacy studies?

Methodological Answer:

- Lipophilicity Adjustment:

- Metabolic Stability:

- In Vivo Proof-of-Concept:

Advanced Question: What methodologies are recommended for analyzing the compound’s stability under physiological conditions?

Methodological Answer:

- Forced Degradation Studies:

- Photostability: Expose to UV light (ICH Q1B guidelines) and track degradation using UV-Vis spectroscopy (λ_max shifts indicate structural changes) .

- Long-Term Stability: Store at 25°C/60% RH for 6 months. Use Karl Fischer titration to assess hygroscopicity and its impact on crystallinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.